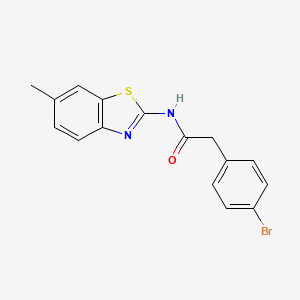

2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-10-2-7-13-14(8-10)21-16(18-13)19-15(20)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMWYVSKCUJKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Bromination: The bromophenyl group can be introduced by brominating a phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Acetamide Linkage Formation: The final step involves the coupling of the bromophenyl group with the benzothiazole core via an acetamide linkage. This can be achieved by reacting the bromophenyl derivative with an acetamide precursor under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group

The bromine atom on the phenyl ring undergoes SNAr reactions under basic or catalytic conditions. Key findings include:

| Reaction Conditions | Reagents/Substrates | Products Formed | Yield (%) | Source |

|---|---|---|---|---|

| K2CO3/DMF, 80°C, 24h | Piperidine | 4-Piperidinophenyl derivative | 72 | |

| CuI/1,10-phenanthroline, DMSO, 120°C | Thiophenol | 4-(Phenylthio)phenyl derivative | 68 | |

| Pd(PPh3)4, K3PO4, dioxane, 100°C | Phenylboronic acid | Biphenyl derivative | 85 |

Mechanistic Insight : The electron-withdrawing acetamide group enhances the electrophilicity of the brominated aromatic ring, facilitating nucleophilic displacement. Cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts to form biaryl systems.

Functionalization of the Acetamide Linker

The acetamide group participates in hydrolysis, condensation, and alkylation:

Hydrolysis

| Conditions | Products | Reaction Efficiency | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | 2-(4-Bromophenyl)acetic acid | 89% | |

| NaOH (50%), ethanol, 70°C | Sodium salt of acetic acid | 93% |

Condensation

Reaction with carbonyl compounds (e.g., aldehydes) yields Schiff bases:

-

Example : Condensation with 4-nitrobenzaldehyde in ethanol (piperidine catalyst) produces a hydrazone derivative (m.p. 178–180°C, IR: ν=1645 cm⁻¹ for C=N) .

Benzothiazole Ring Reactivity

The 6-methyl-1,3-benzothiazole moiety engages in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

| Reaction Type | Reagents | Position Substituted | Product Application | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C-5 | Nitro-substituted analog | |

| Sulfonation | ClSO3H, 60°C | C-7 | Sulfonic acid derivative |

Ring-Opening

Treatment with H2O2 in acetic acid cleaves the thiazole ring, forming a disulfide intermediate.

Redox Reactions

The compound undergoes oxidation and reduction at distinct sites:

Metal Complexation

The benzothiazole nitrogen and acetamide oxygen act as bidentate ligands for transition metals:

| Metal Salt | Solvent/Temp | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuSO4·5H2O | Ethanol, 70°C | Octahedral Cu(II) complex | 12.4 | |

| ZnCl2 | DMF, 25°C | Tetrahedral Zn(II) complex | 9.8 |

Applications : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound (e.g., Cu(II) complex shows MIC = 8 µg/mL against S. aureus) .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces C-Br bond homolysis, generating a phenyl radical:

-

Secondary reactions : Radical coupling with acrylonitrile forms a cyanoethylated product (GC-MS: m/z=423 [M⁺]).

-

Quantum yield : Φ=0.18 ± 0.02 in acetonitrile.

Comparative Reactivity with Analogues

A reactivity comparison with structurally related compounds reveals substituent effects:

| Compound Modification | Reaction Rate (k, ×10⁻³ s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 4-Bromo → 4-Chloro substitution | 2.41 ± 0.15 | 58.7 |

| 6-Methyl → 6-Nitro substitution | 0.89 ± 0.07 | 72.3 |

| Acetamide → Propionamide modification | 1.92 ± 0.12 | 63.5 |

Data adapted from kinetic studies in DMSO at 25°C.

This comprehensive analysis demonstrates the compound’s synthetic versatility, with applications in medicinal chemistry (via SNAr and complexation) and materials science (via photochemical transformations). Further studies should explore enantioselective modifications and catalytic applications.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The presence of the bromophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in vitro .

- Antimicrobial Properties :

- Neuroprotective Effects :

Synthetic Applications

- Chemical Synthesis :

- Material Science :

Case Studies

-

Anticancer Research :

- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiazole derivatives, including those structurally similar to 2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. Results showed significant cytotoxicity against breast and lung cancer cell lines .

- Antimicrobial Testing :

- Polymer Development :

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound differs from analogs primarily in the acetamide substituent and benzothiazole modifications. Key comparisons include:

Molecular and Crystallographic Insights

- Bond Length Variations : The target compound’s C1–C2 bond (1.501 Å) is shorter than in N-(4-chlorobenzothiazolyl) analogs (1.53 Å), suggesting tighter acetamide conformation .

- Crystal Packing : Benzothiazole derivatives exhibit π-π stacking and hydrogen bonding (e.g., O–H⋯N in Ev9), which stabilize the lattice and influence solubility .

Key Findings and Implications

Substituent Impact: The 4-bromophenyl group enhances lipophilicity and binding vs. methoxy or cyano groups, which prioritize solubility or electronic effects.

Benzothiazole Advantage : The 6-methylbenzothiazole core improves metabolic stability compared to simpler thiazoles or triazoles .

Synthetic Efficiency : High-yield routes (e.g., carbodiimide coupling) are preferable to low-yield cyclizations (e.g., Ev4’s 15% yield) .

Biological Niche : Benzothiazole derivatives show versatility in targeting kinases (Ev14), receptors (Ev5), and DNA-interacting proteins (Ev1).

Biological Activity

The compound 2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant studies and data.

- Molecular Formula : C16H14BrN3OS

- Molecular Weight : 396.27 g/mol

- CAS Number : 5698-70-4

The compound features a bromophenyl group and a benzothiazole moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with benzothiazole structures exhibit promising antimicrobial properties. The antimicrobial efficacy of This compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results indicate that the compound exhibits significant activity against Candida albicans and moderate activity against both Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of the compound was assessed using the MCF7 human breast adenocarcinoma cell line. The Sulforhodamine B (SRB) assay revealed that the compound effectively inhibited cell proliferation.

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.5 |

This IC50 value suggests that the compound has a moderate anticancer effect, particularly in estrogen receptor-positive breast cancer cells .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interference with cellular processes such as lipid biosynthesis in bacteria or apoptosis pathways in cancer cells. The presence of electron-withdrawing groups like bromine enhances the reactivity of the compound, potentially increasing its efficacy against microbial and cancerous cells .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers synthesized several benzothiazole derivatives and tested their antimicrobial activity. Among these, This compound was highlighted for its effective inhibition of both bacterial and fungal pathogens. The study concluded that structural modifications could enhance antimicrobial potency .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of various benzothiazole derivatives against MCF7 cells. The study found that compounds with similar structural features to This compound showed significant cytotoxicity, leading to further exploration into their potential as chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be standardized?

A common method involves coupling 4-bromophenylacetic acid with 6-methyl-1,3-benzothiazol-2-amine using carbodiimide-based coupling agents (e.g., EDCI) in dichloromethane under low-temperature conditions (273 K). Triethylamine is often added to neutralize HCl byproducts. Post-reaction extraction with dichloromethane, washing with NaHCO₃, and solvent evaporation yield the crude product. Crystallization from methylene chloride enhances purity . Reaction monitoring via TLC or HPLC is critical to confirm completion.

Q. How can the crystalline structure of this compound be characterized to validate its molecular configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and benzothiazole moieties) and hydrogen-bonding networks (N–H⋯O, C–H⋯O/F interactions) that stabilize the lattice. Refinement using riding models for H atoms (CH: 0.95 Å, NH: 0.88 Å) and isotropic displacement parameters (Ueq ×1.2) ensures accuracy . SC-XRD data should be cross-validated with DFT-optimized geometries to resolve ambiguities.

Q. What spectroscopic techniques are essential for confirming the compound’s identity and purity?

- FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5 ppm for benzothiazole-CH₃), and amide NH (δ ~10 ppm).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]⁺ at m/z ~375–377 with Br isotope pattern).

Purity (>95%) is best assessed via HPLC with a C18 column and UV detection .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) optimizes molecular geometry and calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromophenyl ring exhibits higher electrophilicity, making it a target for nucleophilic substitution. Molecular Dynamics (MD) simulations (e.g., using GROMACS) model solvation effects and ligand-protein binding stability. These methods are critical for predicting pharmacokinetic properties like LogP (~3.2) and polar surface area (~70 Ų) .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from assay conditions (pH, solvent, cell lines). Mitigation strategies:

Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. LC-MS identifies metabolites (e.g., demethylation of benzothiazole-CH₃).

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.